molecular formula C9H8Cl2O2 B2731599 2-(2,6-dichlorophenyl)propanoic Acid CAS No. 2012-78-4

2-(2,6-dichlorophenyl)propanoic Acid

Cat. No.: B2731599
CAS No.: 2012-78-4
M. Wt: 219.06
InChI Key: RKKDBMSOQDOIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8Cl2O2. It is a derivative of propanoic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)propanoic acid typically involves the chlorination of phenylpropanoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound is achieved through a continuous flow process. This method ensures higher yields and purity of the final product. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of dichlorobenzoic acid.

    Reduction: Formation of dichlorophenylpropanol.

    Substitution: Formation of substituted phenylpropanoic acids.

Scientific Research Applications

2-(2,6-dichlorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators. This action is mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid, known for its anti-inflammatory properties.

    Ibuprofen: 2-(4-isobutylphenyl)propanoic acid, widely used as an analgesic and anti-inflammatory agent.

    Naproxen: 2-(6-methoxynaphthalen-2-yl)propanoic acid, another common nonsteroidal anti-inflammatory drug.

Uniqueness

2-(2,6-dichlorophenyl)propanoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential therapeutic effects compared to other similar compounds.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5(9(12)13)8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKDBMSOQDOIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2012-78-4
Record name 2-(2,6-dichlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.